Benzamide, N-(2-acetylphenyl)-4-chloro- Benzamide, N-(2-acetylphenyl)-4-chloro-
Brand Name: Vulcanchem
CAS No.: 1640-44-4
VCID: VC20680633
InChI: InChI=1S/C15H12ClNO2/c1-10(18)13-4-2-3-5-14(13)17-15(19)11-6-8-12(16)9-7-11/h2-9H,1H3,(H,17,19)
SMILES:
Molecular Formula: C15H12ClNO2
Molecular Weight: 273.71 g/mol

Benzamide, N-(2-acetylphenyl)-4-chloro-

CAS No.: 1640-44-4

VCID: VC20680633

Molecular Formula: C15H12ClNO2

Molecular Weight: 273.71 g/mol

* For research use only. Not for human or veterinary use.

Benzamide, N-(2-acetylphenyl)-4-chloro- - 1640-44-4

Description

Benzamide, N-(2-acetylphenyl)-4-chloro- is a synthetic organic compound belonging to the benzamide family. It is characterized by a benzamide core substituted with a 2-acetylphenyl group and a chlorine atom at the 4-position of the aromatic ring. This compound is of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Synthesis of Benzamide, N-(2-acetylphenyl)-4-chloro-

The synthesis typically involves the reaction of 4-chlorobenzoic acid derivatives with appropriate acetophenone derivatives under amide-forming conditions. Common methods include:

  • Amidation Reaction:

    • Reacting 4-chlorobenzoic acid with 2-aminoacetophenone in the presence of coupling agents like carbodiimides.

    • Catalysts such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide) are often used.

  • Alternative Routes:

    • Direct acylation of aniline derivatives followed by chlorination at the para position.

Key analytical techniques used to confirm the structure include:

  • NMR Spectroscopy (1H and 13C): For elucidating chemical shifts and connectivity.

  • Mass Spectrometry (MS): To determine molecular weight.

  • Infrared Spectroscopy (IR): For identifying functional groups like amides and ketones.

Antimicrobial Activity

Benzamide derivatives with halogen substitutions are known for their antimicrobial properties. The chlorine atom enhances lipophilicity, which facilitates cell membrane penetration in microbial organisms.

Anticancer Potential

Studies on related benzamide compounds indicate that halogenated derivatives exhibit significant cytotoxicity against cancer cell lines due to their ability to:

  • Inhibit enzymes like dihydrofolate reductase (DHFR).

  • Interfere with DNA replication processes.

Pharmacological Insights

The pharmacological significance of Benzamide, N-(2-acetylphenyl)-4-chloro-, lies in its structural similarity to other bioactive benzamides. Key features include:

  • The amide group forms hydrogen bonds with biological targets.

  • The acetophenone moiety contributes to binding affinity through hydrophobic interactions.

  • The chlorine substitution enhances metabolic stability and bioavailability.

CAS No. 1640-44-4
Product Name Benzamide, N-(2-acetylphenyl)-4-chloro-
Molecular Formula C15H12ClNO2
Molecular Weight 273.71 g/mol
IUPAC Name N-(2-acetylphenyl)-4-chlorobenzamide
Standard InChI InChI=1S/C15H12ClNO2/c1-10(18)13-4-2-3-5-14(13)17-15(19)11-6-8-12(16)9-7-11/h2-9H,1H3,(H,17,19)
Standard InChIKey ZFZMSNPPLMFOCB-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Cl
PubChem Compound 3559687
Last Modified Aug 16 2024

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